

Application Notes and Protocols for the Characterization of 2-Ethyl-4-iodophenol

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Compound of Interest

Compound Name: **2-Ethyl-4-iodophenol**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of **2-Ethyl-4-iodophenol** (C_8H_9IO), a substituted phenol of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established methods for structurally related compounds, including iodophenols and ethylphenols. These methods should serve as a robust starting point for analysis, with the understanding that some optimization may be necessary.

Compound Identification and Properties

2-Ethyl-4-iodophenol is a derivative of phenol with an ethyl group at position 2 and an iodine atom at position 4 of the benzene ring.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₈ H ₉ IO	[1]
Molecular Weight	248.06 g/mol	[1]
IUPAC Name	2-ethyl-4-iodophenol	[1]
SMILES	CCC1=C(C=CC(=C1)I)O	[1]
InChI	InChI=1S/C8H9IO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3	[1]

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of **2-Ethyl-4-iodophenol** from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenolic compounds. The following protocol is adapted from a method for 4-iodophenol and is expected to provide good separation for **2-Ethyl-4-iodophenol**.[\[2\]](#)

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[\[2\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[\[2\]](#) A gradient elution may be necessary to resolve impurities. A suggested starting point is a linear gradient from 30% to 70% MeCN over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 280 nm.

- Injection Volume: 10 μL .
- Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 μm syringe filter before injection.

Expected Results:

Based on the analysis of similar compounds, the retention time for **2-Ethyl-4-iodophenol** is expected to be in the range of 5-10 minutes under the specified conditions. The exact retention time should be confirmed by running a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **2-Ethyl-4-iodophenol**. The following protocol is a general method suitable for phenolic compounds.

Experimental Protocol: GC-MS Analysis

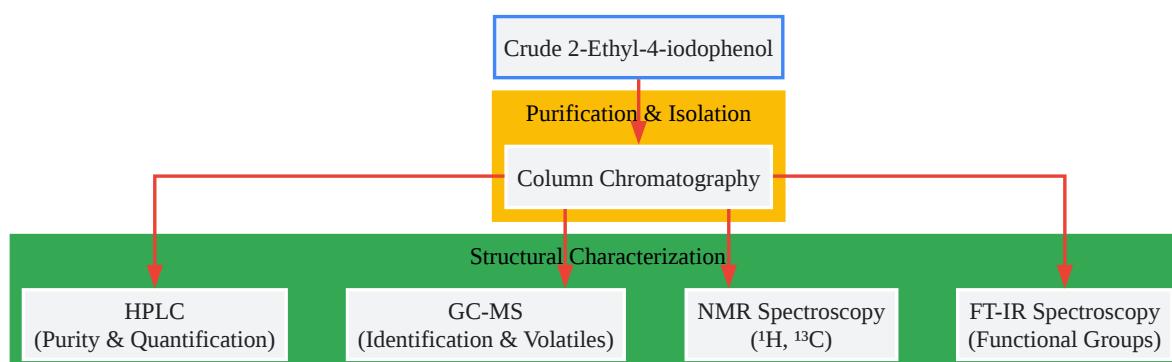
- Instrumentation: A standard GC-MS system.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.

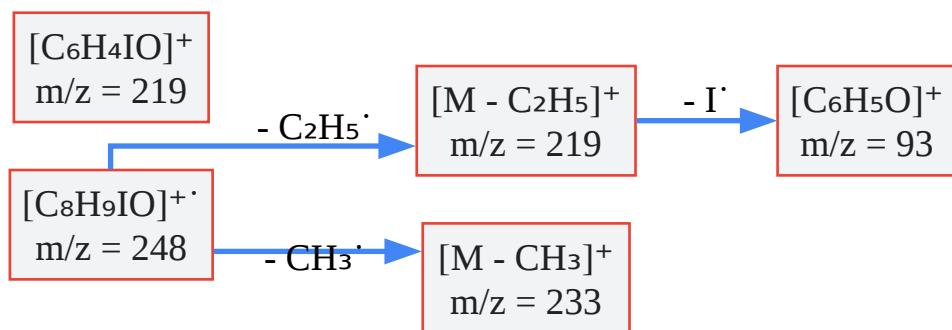
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization with a silylating agent (e.g., BSTFA) may be performed to improve peak shape and volatility, though it is not always necessary for phenolic compounds.

Expected Quantitative Data (GC-MS):

Parameter	Expected Value/Observation
Retention Index (non-polar column)	Estimated to be in the range of 1300-1500
Molecular Ion (M ⁺)	m/z 248
Major Fragment Ions	Expected fragments include loss of the ethyl group (M-29), and characteristic aromatic fragments.

DOT Script for GC-MS Workflow:





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References

- 1. 2-Ethyl-4-iodophenol | C8H9IO | CID 21406153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 4-Iodophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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